2,3-Dimethylnon-4-YN-3-OL
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Overview
Description
2,3-Dimethylnon-4-YN-3-OL is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, which includes a triple bond at the fourth carbon and hydroxyl group at the third carbon, along with two methyl groups at the second and third carbons. The presence of these functional groups makes it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnon-4-YN-3-OL can be achieved through several methods. One common approach involves the reaction of ethynylmagnesium bromide with an appropriate aldehyde or ketone. For example, ethynylmagnesium bromide can be prepared by reacting ethylmagnesium bromide with acetylene in tetrahydrofuran (THF) under nitrogen atmosphere . This intermediate can then be reacted with a suitable aldehyde, such as cinnamaldehyde, to form the desired alkyne alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylnon-4-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as Pd/C (Palladium on carbon).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: Pd/C, H2
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkenes or alkanes
Substitution: Formation of alkyl halides
Scientific Research Applications
2,3-Dimethylnon-4-YN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylnon-4-YN-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions. These interactions can lead to changes in the structure and function of target molecules, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
2,3-Dimethylnon-4-YN-3-OL can be compared with other similar compounds, such as:
2,3-Dimethylhept-5-yne: Similar structure but lacks the hydroxyl group.
2,3-Dimethylundec-1-en-4,6-diyne-3-ol: Contains additional triple bonds and a longer carbon chain.
1-Phenyl-1-penten-4-yn-3-ol: Contains a phenyl group and different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
89990-91-0 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,3-dimethylnon-4-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-5-6-7-8-9-11(4,12)10(2)3/h10,12H,5-7H2,1-4H3 |
InChI Key |
WKTOHRNMFWTTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)(C(C)C)O |
Origin of Product |
United States |
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